Bcl-2/Mcl-1-IN-2

Description

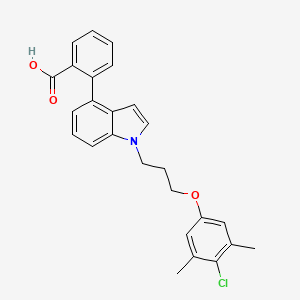

Structure

3D Structure

Properties

Molecular Formula |

C26H24ClNO3 |

|---|---|

Molecular Weight |

433.9 g/mol |

IUPAC Name |

2-[1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]indol-4-yl]benzoic acid |

InChI |

InChI=1S/C26H24ClNO3/c1-17-15-19(16-18(2)25(17)27)31-14-6-12-28-13-11-22-20(9-5-10-24(22)28)21-7-3-4-8-23(21)26(29)30/h3-5,7-11,13,15-16H,6,12,14H2,1-2H3,(H,29,30) |

InChI Key |

WVQDCJUWBRZUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCCN2C=CC3=C(C=CC=C32)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Preclinical Development of Dual Bcl 2/mcl 1 Inhibitors

Rationale for Dual Targeting of Bcl-2 and Mcl-1

The simultaneous inhibition of both Bcl-2 and Mcl-1 is a strategic approach designed to preemptively counter common cancer cell survival mechanisms. This dual-targeting strategy is founded on the principles of overcoming resistance and achieving synergistic effects in apoptosis induction.

Resistance to single-agent Bcl-2 inhibitors, such as venetoclax (B612062) (ABT-199), is a significant clinical challenge. aacrjournals.org A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably Mcl-1. nih.govnih.govresearchgate.net Cancer cells can develop a dependency on Mcl-1 for survival when Bcl-2 is inhibited, effectively bypassing the therapeutic blockade. nih.govnih.gov This functional redundancy among Bcl-2 family members underscores the limitation of targeting a single anti-apoptotic protein. nih.gov

Studies have demonstrated that Mcl-1 overexpression is a characteristic feature of venetoclax resistance in various cancers, including small cell lung cancer and multiple myeloma. researchgate.netnih.gov In non-Hodgkin lymphoma cell lines, Mcl-1 was identified as a key resistance factor to venetoclax. aacrjournals.org Therefore, dual inhibitors that concurrently target both Bcl-2 and Mcl-1 can prevent this compensatory survival signaling, offering a promising strategy to overcome or prevent the development of resistance. nih.govashpublications.org Preclinical evidence supports this, showing that combined targeting of Bcl-2 and Mcl-1 is effective in overcoming venetoclax resistance. nih.gov

The co-inhibition of Bcl-2 and Mcl-1 has been shown to induce synergistic apoptosis in various cancer models. nih.govnih.gov This synergy arises from the fact that many tumors are dependent on more than one anti-apoptotic Bcl-2 family member for survival. nih.gov By simultaneously disabling two critical survival proteins, the threshold for inducing apoptosis is significantly lowered.

For instance, in diffuse large B-cell lymphoma (DLBCL), which frequently co-expresses both Bcl-2 and Mcl-1, the combination of a Bcl-2 inhibitor with a drug that promotes Mcl-1 degradation resulted in strong synergistic antitumor activity. nih.gov Similarly, in hepatocellular carcinoma cell lines, the combined administration of a Bcl-2 inhibitor (ABT-199) and an Mcl-1 inhibitor (MIK665) acted synergistically to enhance the induction of the intrinsic apoptosis pathway, whereas single-agent treatment had a limited effect. nih.govresearchgate.net This potent induction of apoptosis has also been observed in preclinical models of acute myeloid leukemia (AML) and pediatric solid tumors, highlighting the broad potential of this dual-targeting approach. researchgate.netresearchgate.netyoutube.com

Inhibitor Design and Discovery Methodologies

The development of dual Bcl-2/Mcl-1 inhibitors has been propelled by sophisticated drug discovery techniques that leverage structural biology and advanced screening methods.

Structure-based drug design (SBDD) has been instrumental in the creation of potent dual inhibitors. This approach utilizes the three-dimensional structural information of the target proteins to design molecules that can bind with high affinity and specificity. researchgate.netacs.org The anti-apoptotic proteins of the Bcl-2 family share a conserved hydrophobic groove to which pro-apoptotic BH3-only proteins bind to initiate apoptosis. researchgate.net SBDD focuses on creating small molecules, often referred to as BH3 mimetics, that fit into this groove and disrupt the protein-protein interactions essential for cell survival. aacrjournals.org

Researchers have successfully used SBDD to develop novel inhibitors. For example, starting with a known dual inhibitor, a structure-based scaffold-hopping approach was used to design a new compound, S1-11, which exhibited potent binding to both Bcl-2 and Mcl-1. researchgate.net Another study reported the design of a derivative, compound B4, which was optimized to occupy the hydrophobic pockets of both Bcl-2 and Mcl-1 more effectively than its predecessor. scilit.comnih.gov X-ray crystallography of inhibitors complexed with their target proteins provides detailed molecular insights that guide the optimization of lead compounds. acs.org

Fragment-based drug discovery (FBDD) is another powerful method for identifying novel inhibitors. nih.gov This technique involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein. nih.govyoutube.com These initial "hits" are then optimized and linked together to create more potent, higher-affinity lead compounds. nih.gov

Nuclear magnetic resonance (NMR)-based screening is a common technique in FBDD to detect the binding of fragments to the target protein. nih.govnih.gov This method was used to discover two distinct chemical series that bound to different sites on Mcl-1. By merging fragments from these two classes, researchers were able to develop lead compounds with significantly enhanced binding affinity for Mcl-1. nih.gov Similarly, fragment screening led to the discovery of cores derived from a biphenyl (B1667301) sulfonamide and salicylic (B10762653) acid, which were elaborated into selective and potent Mcl-1 inhibitors. nih.gov

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds that modulate the activity of a target protein. nih.gov HTS assays are often designed to detect the disruption of the interaction between anti-apoptotic Bcl-2 family proteins and pro-apoptotic BH3 peptides. nih.gov

One innovative HTS method employs multiplex flow cytometry to simultaneously screen for inhibitors against all six anti-apoptotic Bcl-2 family members in a single well. nih.govnih.gov This technique uses beads with different fluorescence intensities, each coated with a different anti-apoptotic protein, to measure the displacement of a fluorescently labeled BH3 peptide by potential inhibitors. nih.gov Another approach integrates HTS with computational screening to identify novel chemical scaffolds for Mcl-1 inhibitors. researchgate.net This combined strategy led to the discovery and validation of nineteen new chemical scaffolds as Mcl-1 inhibitors. researchgate.net

Data Tables

Table 1: Examples of Dual Bcl-2/Mcl-1 Inhibitors and their Binding Affinities

| Compound | Target(s) | Bcl-2 Ki (μM) | Mcl-1 Ki (μM) | Reference |

| 5 (TW-37) | Bcl-2, Mcl-1, Bcl-xL | 0.29 | 0.26 | acs.org |

| B4 | Bcl-2, Mcl-1 | 0.31 | 0.16 | scilit.comnih.gov |

| S1-11 | Bcl-2, Mcl-1 | 0.82 | 0.43 | researchgate.net |

| S2 | Bcl-2, Mcl-1 | 0.60 | 0.87 | researchgate.net |

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates stronger binding.

Table 2: Methodologies in Dual Bcl-2/Mcl-1 Inhibitor Discovery

| Methodology | Description | Key Techniques | Example Outcome | Reference(s) |

| Structure-Based Drug Design (SBDD) | Utilizes 3D protein structures to design inhibitors that bind to specific target sites. | X-ray crystallography, Computational modeling | Development of compound B4 with improved pocket occupancy. | researchgate.netscilit.comnih.gov |

| Fragment-Based Drug Discovery (FBDD) | Screens small chemical fragments for weak binding, then optimizes and links them to create potent leads. | NMR spectroscopy, X-ray crystallography | Merging of two fragment classes to produce potent Mcl-1 inhibitors. | nih.govnih.gov |

| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds to identify active molecules. | Multiplex flow cytometry, Fluorescence polarization assays | Discovery of 19 new chemical scaffolds for Mcl-1 inhibitors. | nih.govnih.govresearchgate.net |

Molecular Basis of Specificity and Binding Affinity

Target Selectivity Profiling (e.g., Ki Values)

Bcl-2/Mcl-1-IN-2 has been identified as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1. medchemexpress.comdcchemicals.commedchemexpress.com Its inhibitory activity, represented by the inhibition constant (Ki), has been quantified for both targets. The compound demonstrates a higher affinity for Mcl-1 compared to Bcl-2. targetmol.com

The specific Ki values are reported as:

Molecular and Cellular Mechanisms of Dual Bcl 2/mcl 1 Inhibition

Cellular Responses to Dual InhibitionThe molecular events triggered by dual Bcl-2/Mcl-1 inhibition translate into significant cellular consequences, primarily affecting cell survival and growth.

Changes in Protein Expression and Phosphorylation

The dual inhibition of Bcl-2 and Mcl-1 by compounds such as Bcl-2/Mcl-1-IN-2 triggers a cascade of changes in the expression and post-translational modification of proteins central to the apoptotic signaling pathway. These alterations are critical for overcoming the survival advantages conferred by the overexpression of anti-apoptotic proteins in cancer cells.

Impact on Pro-Apoptotic Proteins

A primary consequence of dual Bcl-2/Mcl-1 inhibition is the liberation and activation of pro-apoptotic proteins. The inhibitor disrupts the binding of Bcl-2 and Mcl-1 to the BH3-only protein BIM (Bcl-2-interacting mediator of cell death). This dissociation frees BIM to activate the pro-apoptotic effector proteins BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer). The activation of BAX and BAK is a pivotal step, leading to their oligomerization at the mitochondrial outer membrane and subsequent permeabilization.

This sequence of events further leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases. Notably, the cleavage and activation of Caspase-3 and its substrate, PARP (Poly [ADP-ribose] polymerase), are hallmark indicators of apoptosis induction following dual Bcl-2/Mcl-1 inhibition. researchgate.netnih.gov

Table 1: Effects of Dual Bcl-2/Mcl-1 Inhibition on Pro-Apoptotic Proteins

| Protein | Effect of Dual Inhibition | Mechanism |

|---|---|---|

| BIM | Released from Bcl-2 and Mcl-1 | Inhibitor competitively binds to the BH3-binding groove of Bcl-2 and Mcl-1. |

| BAX/BAK | Activated | Activated by liberated BIM. |

| Caspase-3 | Cleaved and Activated | Activated by the cytochrome c-mediated apoptosome pathway. |

| PARP | Cleaved | Cleavage by activated Caspase-3. |

Modulation of Anti-Apoptotic Protein Levels

Interestingly, the inhibition of Mcl-1 can sometimes lead to a paradoxical increase in the total Mcl-1 protein levels. aacrjournals.org This phenomenon is thought to be a compensatory mechanism, where the cell attempts to counteract the inhibitory effect. Research has shown that treatment with Mcl-1 inhibitors can result in increased stability of the Mcl-1 protein. aacrjournals.org

Table 2: Effects of Dual Bcl-2/Mcl-1 Inhibition on Anti-Apoptotic Protein Mcl-1

| Protein | Observed Change upon Inhibition | Underlying Mechanism |

|---|---|---|

| Total Mcl-1 | Potential for paradoxical increase | Increased protein stability. |

| Phosphorylated Mcl-1 (Thr163) | Increased phosphorylation | Associated with enhanced protein stability. aacrjournals.org |

The intricate interplay between the direct inhibition of anti-apoptotic proteins and the subsequent cellular responses highlights the complexity of the apoptotic signaling network. The efficacy of dual Bcl-2/Mcl-1 inhibitors lies in their ability to disrupt the delicate balance between pro- and anti-apoptotic proteins, ultimately pushing cancer cells toward programmed cell death.

Hematological Malignancies

Dual targeting of Bcl-2 and Mcl-1 has shown considerable preclinical promise in AML. The combination of a Bcl-2 inhibitor, such as venetoclax (B612062), with an Mcl-1 inhibitor has demonstrated synergistic pro-apoptotic activity in various AML models. nih.gov This combination has proven effective against a wide range of poor-prognosis genotypes and in primary samples from patients with chemotherapy-resistant AML. nih.gov

Research has indicated that co-targeting Bcl-2 and Mcl-1 is more effective against leukemic progenitor cells compared to normal hematopoietic progenitors, suggesting a potential therapeutic window. nih.gov In xenograft models of AML, the combination of the novel Bcl-2 inhibitor S55746 and the Mcl-1 inhibitor S63845 resulted in prolonged survival and suppressed patient-derived leukemia. nih.gov Moreover, the combination of venetoclax with the Mcl-1 inhibitor AZD5991 has been shown to overcome venetoclax resistance in AML cell lines and patient-derived xenograft (PDX) models. nih.gov This suggests that the dual inhibition strategy can circumvent resistance mediated by Mcl-1 upregulation. nih.govmultiplemyelomahub.com

| Model System | Inhibitors Used | Key Findings | Reference |

| AML cell lines and primary patient samples | S55746 (Bcl-2 inhibitor) + S63845 (Mcl-1 inhibitor) | Synergistic pro-apoptotic activity, effective against poor-risk genotypes and chemoresistant AML. | nih.gov |

| AML xenograft models | S55746 + S63845 | Prolonged survival and suppression of patient-derived leukemia. | nih.gov |

| AML cell lines and PDX models | Venetoclax (Bcl-2 inhibitor) + AZD5991 (Mcl-1 inhibitor) | Overcame venetoclax resistance. | nih.gov |

| AML models | Venetoclax + Azacytidine (downregulates Mcl-1) | Synergistic effects, leading to the clinical testing of this combination. | nih.gov |

In multiple myeloma, where evasion of apoptosis is a key survival mechanism, the simultaneous inhibition of Bcl-2 and Mcl-1 has demonstrated significant preclinical efficacy. researchgate.net While MM cells often exhibit a strong dependence on Mcl-1, making them potentially resistant to Bcl-2 inhibitors alone, the combination of a Bcl-2 inhibitor like venetoclax with an Mcl-1 inhibitor such as S63845 has shown synergistic cytotoxic effects. researchgate.netresearchgate.net

This combination has been effective in vitro, ex vivo, and in vivo, overcoming the resistance mechanisms observed with single-agent therapy. researchgate.net Mechanistically, the dual inhibition prevents the compensatory binding of the pro-apoptotic protein BIM to either Bcl-2 or Mcl-1, which can occur when only one of the anti-apoptotic proteins is inhibited. researchgate.net Studies using a U266 xenograft model, resistant to both inhibitors individually, showed marked anti-tumor activity with the S63845 and venetoclax combination. fnih.org

| Model System | Inhibitors Used | Key Findings | Reference |

| Myeloma cell lines | S63845 (Mcl-1 inhibitor) + Venetoclax (Bcl-2 inhibitor) | Synergistic induction of apoptosis. | researchgate.netresearchgate.net |

| In vivo myeloma models | S63845 + Venetoclax | Significant anti-myeloma efficacy. | researchgate.net |

| U266 xenograft model (resistant to single agents) | S63845 + Venetoclax | Marked anti-tumor activity. | fnih.org |

| OPM-2 multiple myeloma cells | YM155 (downregulates Mcl-1) + ABT-263 (Bcl-2/Bcl-xL inhibitor) | Marked synergistic growth inhibition and activation of apoptosis. | researchgate.net |

The co-inhibition of Bcl-2 and Mcl-1 has emerged as a potent strategy in preclinical models of high-risk B-ALL. Combined targeting of these two proteins has been shown to be synergistic in vitro and effective in eradicating leukemia in PDX models of both Philadelphia chromosome-positive (Ph+) and Ph-negative B-ALL. aacrjournals.orgmdpi.com

The combination demonstrated greater efficacy than standard chemotherapeutics and tyrosine kinase inhibitors in primary samples from adult B-ALL, including Ph-like ALL. aacrjournals.orgmdpi.com This dual BH3-mimetic approach is considered highly effective across diverse models of high-risk human B-ALL, providing a strong rationale for clinical investigation. aacrjournals.orgmdpi.com

| Model System | Inhibitors Used | Key Findings | Reference |

| B-ALL cell lines (in vitro) | Bcl-2 inhibitor + Mcl-1 inhibitor | Synergistic killing of leukemia cells. | aacrjournals.org |

| Primary adult B-ALL samples (Ph+, Ph-like, other) | Bcl-2 inhibitor + Mcl-1 inhibitor | Greater efficacy than standard chemotherapeutics and TKIs. | aacrjournals.orgmdpi.com |

| PDX models (Ph- and Ph+ B-ALL) | Bcl-2 inhibitor + Mcl-1 inhibitor | Eradication of ALL. | aacrjournals.orgmdpi.com |

Despite the characteristic high expression of Bcl-2, synovial sarcoma has shown resistance to Bcl-2 inhibitors in preclinical trials. This resistance has been attributed to the increased activity of Mcl-1. Consequently, the dual inhibition of both Bcl-2 and Mcl-1 has been investigated as a therapeutic strategy.

The combination of venetoclax and the Mcl-1 inhibitor S63845 has demonstrated synergistic efficacy in reducing cell viability in vitro in SS cell lines that possess the characteristic SS18-SSX fusion gene. Furthermore, in vivo studies using both patient-derived and cell line-derived xenograft models of SS have shown that this combination therapy can induce tumor regression and significantly reduce tumor growth compared to single-agent treatments.

| Model System | Inhibitors Used | Key Findings | Reference |

| SS cell lines with SS18-SSX fusion | Venetoclax (Bcl-2 inhibitor) + S63845 (Mcl-1 inhibitor) | Synergistic reduction in cell viability. | |

| SS Patient-Derived Xenograft (PDX) | Venetoclax + S63845 | Synergistic induction of tumor regression. | |

| SYO.1 xenograft model | Venetoclax + S63845 | Significant reduction in tumor growth compared to monotherapy. |

In various B-cell non-Hodgkin lymphomas (B-NHL), targeting Mcl-1 is a promising strategy, particularly as Mcl-1 can be a resistance factor to the Bcl-2 inhibitor venetoclax. Preclinical models, including those for diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and Burkitt lymphoma (BL), have shown the efficacy of targeting Mcl-1 either directly with selective inhibitors or indirectly.

The combination of Bcl-2 and Mcl-1 inhibition has demonstrated increased responses across various lymphoma subtypes compared to single inhibition. For instance, in non-Hodgkin lymphoma cell lines and primary samples, the combination of venetoclax with strategies that promote Mcl-1 degradation has resulted in tumor regressions in preclinical models.

| Model System | Inhibitors Used | Key Findings | Reference |

| Non-Hodgkin Lymphoma (NHL) cell lines and primary samples | Venetoclax (Bcl-2 inhibitor) + Mcl-1 degradation promoter (polatuzumab vedotin) | Sustained tumor regressions in preclinical models. | |

| Various lymphoma subtypes | Venetoclax + MS1 (Mcl-1 inhibitor) | Increased apoptotic response compared to single inhibition. | |

| B-cell lymphoma models | Mcl-1 inhibitors | Efficacy in preclinical models of DLBCL, MCL, and BL. |

Solid Tumors

The rationale for dual Bcl-2 and Mcl-1 inhibition extends to solid tumors, where overexpression of anti-apoptotic proteins is a common mechanism of therapy resistance. While Bcl-2 inhibitors alone have had limited success in solid tumors, which often depend more on Bcl-xL and/or Mcl-1 for survival, combination strategies are being explored.

Preclinical studies have shown that the dual inhibition of Bcl-2 and Mcl-1 can be effective in various solid tumor models. For instance, the dual Bcl-2/Mcl-1 inhibitor S1 and its derivative B4 have shown single-agent anti-tumor activity in cancer models of different origins. In pediatric solid tumors such as rhabdomyosarcoma, Ewing sarcoma, osteosarcoma, and neuroblastoma, a co-dependency on Bcl-xL and Mcl-1 has been identified, with co-treatment inducing rapid cell death. The dual Bcl-2/Mcl-1 inhibitor TW-37 has also shown efficacy in N-MYC-amplified neuroblastoma in vitro and in vivo.

Furthermore, combining a dual Bcl-2/Bcl-xL inhibitor like pelcitoclax (B1192169) with agents that downregulate Mcl-1, such as taxanes, has demonstrated enhanced antitumor activity in preclinical models of lung and gastric cancer. nih.gov

| Model System | Inhibitors Used | Key Findings | Reference |

| Various cancer models | S1 and B4 (dual Bcl-2/Mcl-1 inhibitors) | Single-agent anti-tumor activity. | |

| Pediatric solid tumors (rhabdomyosarcoma, Ewing sarcoma, osteosarcoma, neuroblastoma) | A-1331852 (Bcl-xL inhibitor) + S63845 (Mcl-1 inhibitor) | Synergistic induction of rapid intrinsic apoptosis. | |

| N-MYC-amplified neuroblastoma | TW-37 (dual Bcl-2/Mcl-1 inhibitor) | Successful induction of apoptosis in vitro and in vivo. | |

| Lung and gastric cancer PDX models | Pelcitoclax (dual Bcl-2/Bcl-xL inhibitor) + Taxanes (downregulate Mcl-1) | Enhanced antitumor activity. | nih.gov |

Non-Oncological Therapeutic Applications

The overwhelming focus of preclinical and clinical research into Bcl-2 and Mcl-1 inhibitors, both as single agents and in combination, has been in the field of oncology. The fundamental role of these proteins is to regulate apoptosis, a process central to cancer development and treatment resistance. tandfonline.comresearchgate.net A review of the available scientific literature did not identify significant research into non-oncological therapeutic applications for dual Bcl-2/Mcl-1 inhibitors.

Host-Directed Therapy for Infectious Diseases (e.g., Tuberculosis)

Dual inhibition of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1) represents a promising host-directed therapy (HDT) approach for infectious diseases, with significant preclinical evidence in the context of tuberculosis (TB). txbiomed.org This strategy aims to enhance the host's immune response rather than directly targeting the pathogen. oncologynews.com.au In the case of TB, the bacterium Mycobacterium tuberculosis (M.tb) manipulates host cell survival pathways to its advantage. nih.gov Specifically, M.tb drives the expression of Mcl-1 within infected human macrophages, which are key immune cells in the lungs. nih.govnih.gov This upregulation of Mcl-1, a pro-survival protein, prevents the natural process of programmed cell death, or apoptosis, in the infected macrophage. oncologynews.com.auplos.org By inhibiting apoptosis, M.tb creates a protected niche where it can grow and replicate intracellularly. nih.govnih.gov

Research has demonstrated that by blocking Mcl-1 and its functionally related protein Bcl-2, the bacteria's ability to hijack the cell's survival mechanism is thwarted. oncologynews.com.au This inhibition restores the apoptotic pathway, leading to the death of the M.tb-infected macrophages and a significant reduction in bacterial growth. nih.govnih.gov This approach is notable because apoptosis is a crucial defense mechanism that can prevent the proliferation of intracellular microbes like M.tb. plos.org

A key advantage of this host-directed therapy is its efficacy against drug-resistant M.tb strains. oncologynews.com.aunih.gov Since the therapy targets a host process (apoptosis) rather than a bacterial component, it is equally effective against both drug-susceptible and drug-resistant forms of the bacterium. oncologynews.com.au Furthermore, studies have shown that the combined use of Bcl-2 and Mcl-1 inhibitors acts additively with standard TB antibiotics such as isoniazid (B1672263) and rifampicin, suggesting a potential for combination therapies that could enhance treatment efficacy. nih.govresearchgate.net

The preclinical efficacy of this dual-inhibition strategy has been validated in several models. nih.gov These include human and murine macrophages, as well as a sophisticated preclinical in vitro model of human granulomas. nih.govnih.gov Granulomas are dense cellular structures that form in the lungs to contain the bacteria but can also be a barrier to effective antibiotic treatment. txbiomed.orgoncologynews.com.au The ability of Bcl-2/Mcl-1 inhibitors to function within these complex structures highlights their potential to overcome a major challenge in TB treatment. oncologynews.com.aunih.gov

Detailed research findings from these preclinical models are summarized in the table below.

Table 1: Preclinical Efficacy of Dual Bcl-2/Mcl-1 Inhibition in Tuberculosis Models

| Preclinical Model | Key Findings | Impact on M. tuberculosis (M.tb) | Citations |

|---|---|---|---|

| Human Macrophages | Induces apoptosis of M.tb-infected cells. | Markedly reduces intracellular growth of both drug-susceptible and drug-resistant M.tb. | oncologynews.com.aunih.govnih.gov |

| Murine Macrophages | Induces apoptosis of M.tb-infected cells. | Markedly reduces intracellular M.tb growth. | nih.gov |

Conclusion

Dysregulation of Apoptosis in Pathological States

The precise regulation of apoptosis is vital for health, and its dysregulation is a hallmark of numerous diseases. numberanalytics.com Insufficient apoptosis can lead to the survival of abnormal cells, contributing to cancer and autoimmune disorders, while excessive apoptosis can result in tissue damage and is implicated in neurodegenerative and ischemic diseases. numberanalytics.comias.ac.in The Bcl-2 family of proteins is a central control point where this dysregulation frequently occurs. nih.gov

Cancer Pathogenesis and Survival Evasion

A fundamental characteristic of cancer is the ability of malignant cells to evade apoptosis. researchgate.netresearchgate.net This is often achieved through the overexpression of anti-apoptotic Bcl-2 family proteins, including Bcl-2 and Mcl-1. researchgate.net Elevated levels of these proteins sequester pro-apoptotic signals, rendering cancer cells resistant to programmed cell death and conventional therapies like chemotherapy that rely on inducing it. nih.govresearchgate.net This dependency on pro-survival proteins for continued existence is known as "Bcl-2 addiction." nih.gov

Targeting these survival proteins is a validated therapeutic strategy. However, treatment with an inhibitor targeting a single anti-apoptotic protein (e.g., a Bcl-2 specific inhibitor) can lead to resistance through the upregulation of other family members, such as Mcl-1. nih.gov This provides a strong rationale for the development of dual inhibitors. This compound is a research compound designed to simultaneously block both Bcl-2 and Mcl-1. medchemexpress.com By inhibiting these two key survival pathways, such dual inhibitors aim to induce apoptosis more effectively and overcome mechanisms of resistance. nih.govnih.gov The compound this compound has been shown to bind to both Mcl-1 and Bcl-2, with inhibitory constants (Ki) in the micromolar range. medchemexpress.com

| Target Protein | Binding Affinity (Ki) | Reference |

|---|---|---|

| Mcl-1 | 0.88 µM | medchemexpress.com |

| Bcl-2 | 4.70 µM | medchemexpress.com |

Non-Oncological Disease Contexts (e.g., Infectious Diseases)

Apoptosis also plays a complex, dual role in the context of infectious diseases. numberanalytics.com On one hand, it serves as a critical host defense mechanism to eliminate infected cells, thereby limiting pathogen replication and spread. numberanalytics.comias.ac.in On the other hand, many successful pathogens, including viruses and intracellular bacteria, have evolved sophisticated strategies to subvert this host response. ias.ac.innih.gov

These pathogens often manipulate the host's apoptotic machinery, frequently by modulating the activity of Bcl-2 family proteins to inhibit cell death and create a hospitable environment for their own survival and propagation. nih.gov This abrogation of host cell apoptosis is often beneficial for the pathogen. ias.ac.innih.gov Consequently, the pharmacological induction of apoptosis in infected cells represents a potential therapeutic strategy to counter infection. numberanalytics.com BH3 mimetic compounds that restore the cell's ability to undergo apoptosis could theoretically be used to clear persistent infections by targeting the pro-survival Bcl-2 proteins that are being exploited by the pathogen.

Mechanisms of Resistance to Dual Bcl 2/mcl 1 Inhibition

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of dual Bcl-2/Mcl-1 inhibition without prior exposure. This is often dictated by the pre-existing molecular landscape of the tumor.

Table 1: Role of Baseline Anti-apoptotic Protein Expression in Intrinsic Resistance

| Anti-apoptotic Protein | Role in Intrinsic Resistance | Mechanism |

| Bcl-2 | High levels contribute to dependence; targeted by inhibitor. | Sequesters pro-apoptotic proteins like BIM and BAX. |

| Mcl-1 | High levels contribute to dependence; targeted by inhibitor. | Sequesters pro-apoptotic proteins like BIM and BAK. |

| Bcl-xL | High baseline expression can confer intrinsic resistance. | Compensates for Bcl-2 and Mcl-1 inhibition by sequestering available pro-apoptotic proteins, thereby preventing apoptosis. nih.gov |

Genetic mutations in key components of the apoptotic pathway can render dual inhibition ineffective. A critical example is the mutation or loss of the pro-apoptotic effector protein BAX. nih.gov Since both Bcl-2 and Mcl-1 inhibitors ultimately rely on the activation of BAX or its counterpart BAK to trigger mitochondrial outer membrane permeabilization, the absence of functional BAX can confer broad resistance to this therapeutic approach. nih.govashpublications.orguzh.ch Studies have shown that BAX deficiency can mediate resistance to both individual and combined Bcl-2 and Mcl-1 inhibition. nih.govnih.gov

Similarly, mutations within the BCL2 gene itself can confer resistance. For instance, specific point mutations in the BH3-binding groove of the Bcl-2 protein can reduce the binding affinity of inhibitors like venetoclax (B612062) by orders of magnitude, preventing the drug from displacing pro-apoptotic proteins and thereby blocking its efficacy. nih.gov

Acquired Resistance Mechanisms

Acquired resistance emerges in tumor cells after a period of successful treatment. The cancer cells adapt to the therapeutic pressure, leading to relapse.

One of the most common mechanisms of acquired resistance to Bcl-2 targeting is the compensatory upregulation of other anti-apoptotic proteins, particularly Mcl-1 and Bcl-xL. nih.gov In the context of dual Bcl-2/Mcl-1 inhibition, the upregulation of Bcl-xL becomes a primary escape route. nih.gov Cells that survive initial treatment can evolve to increase the expression of Bcl-xL, which then assumes the survival role previously held by Bcl-2 and Mcl-1. ashpublications.orgnih.govresearchgate.net This increased level of Bcl-xL allows the cells to sequester the pro-apoptotic molecules freed by the dual inhibitor, thereby keeping apoptosis in check. nih.govnih.gov

The effectiveness of Bcl-2 family inhibitors hinges on disrupting the balance of protein-protein interactions that govern apoptosis. Acquired resistance can develop through dynamic shifts in these interactions. ashpublications.org Upon dual inhibition of Bcl-2 and Mcl-1, pro-apoptotic proteins like BIM are released. However, in resistant cells, upregulated Bcl-xL can effectively "capture" these freed BIM molecules. nih.gov This altered binding dynamic, where BIM is sequestered by Bcl-xL instead of activating BAX/BAK, prevents the downstream activation of the apoptotic cascade. ashpublications.orgnih.gov Studies have demonstrated that in resistant cells, there is an increased association of BIM with MCL-1 and BCL-xL, which allows the cells to evade apoptosis despite the inhibition of Bcl-2. nih.gov

Table 2: Summary of Acquired Resistance Mechanisms

| Mechanism | Description | Key Molecules Involved |

| Compensatory Upregulation | Increased expression of untargeted anti-apoptotic proteins to take over the survival function. | Bcl-xL nih.govnih.gov |

| Altered Binding Dynamics | Shift in protein interactions where upregulated survival proteins sequester pro-apoptotic molecules released by the inhibitor. | Bcl-xL, BIM, BAX, BAK nih.govashpublications.org |

| Drug Efflux | Increased removal of the inhibitor from the cell, reducing its intracellular concentration and effectiveness. | MDR1 (ABCB1) Pump ashpublications.orgnih.gov |

Drug efflux pumps are membrane proteins that actively transport substances, including therapeutic agents, out of the cell. Upregulation of the multidrug resistance 1 (MDR1) pump, also known as ABCB1, is a well-established mechanism of resistance to many cancer therapies. pharmaceuticalintelligence.combiorxiv.org Recent findings have identified that specific Mcl-1 inhibitors are substrates of the MDR1 pump. ashpublications.orgnih.gov This means that cancer cells can acquire resistance by increasing the expression of MDR1, which then pumps the Mcl-1 inhibitor component of the dual-acting drug out of the cell. nih.gov This reduces the intracellular concentration of the drug to sub-therapeutic levels, allowing Mcl-1 to continue its anti-apoptotic function and rendering the treatment ineffective. This mechanism can contribute to both intrinsic and acquired resistance. nih.govbiorxiv.org

Activation of Alternative Survival Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK)

Cancer cells can develop resistance to Bcl-2/Mcl-1 inhibitors by activating pro-survival signaling pathways that operate parallel to or downstream of the Bcl-2 family proteins. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most critical cascades implicated in this process. nih.govmdpi.com Activation of these pathways can lead to the upregulation of other anti-apoptotic proteins or the post-translational modification of Bcl-2 family members, thereby undermining the efficacy of dual inhibitors.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govfrontiersin.org Acquired resistance to Bcl-2 inhibitors has been associated with substantial AKT activation, which in turn leads to the upregulation and increased stability of Mcl-1 and Bcl-xL. nih.govresearchgate.net This upregulation effectively compensates for the inhibition of Bcl-2 and Mcl-1, as the elevated levels of Bcl-xL can sequester pro-apoptotic proteins like BIM, thus preventing the initiation of apoptosis. nih.govnih.govresearchgate.net Studies have shown that inhibiting the PI3K/AKT/mTOR pathway, for instance with dual PI3K/mTOR inhibitors like NVP-BEZ235, can reduce Mcl-1 levels and re-sensitize resistant cells to Bcl-2 inhibition. nih.govresearchgate.net This suggests that the PI3K/AKT/mTOR axis directly modulates the expression of pro-survival proteins to confer therapeutic resistance. nih.govnih.gov

The MAPK (RAS/RAF/MEK/ERK) pathway is another crucial signaling route linked to resistance. researchgate.net Activation of the RAS/MAPK pathway has been identified as a major mechanism of acquired resistance to the Bcl-2 inhibitor venetoclax, primarily through its effect on Mcl-1. nih.govresearchgate.netmissionbio.com The ERK1/2 kinases, downstream effectors of this pathway, can phosphorylate Mcl-1, which increases its protein stability and enhances its anti-apoptotic function. nih.gov This stabilization of Mcl-1 sustains mitochondrial respiration and cell survival, even in the presence of a Bcl-2 inhibitor. nih.govresearchgate.net Consequently, the combination of Mcl-1 inhibitors with MAPK pathway inhibitors has been shown to synergistically enhance apoptosis in acute myeloid leukemia (AML) cells. nih.govresearchgate.net

| Pathway | Key Kinases | Mechanism of Resistance | Consequence of Activation |

|---|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL. nih.govnih.govresearchgate.net | Sequestration of pro-apoptotic proteins (e.g., BIM), preventing BAX/BAK activation and apoptosis. nih.govresearchgate.net |

| MAPK/ERK | RAS, RAF, MEK, ERK | Phosphorylation and stabilization of Mcl-1 protein. nih.govresearchgate.netnih.gov | Increased Mcl-1 levels sustain cell survival and mitochondrial function, conferring resistance. nih.govresearchgate.net |

Role of Tumor Microenvironment in Resistance

The tumor microenvironment (TME) plays a critical role in mediating extrinsic resistance to anti-cancer therapies, including dual Bcl-2/Mcl-1 inhibitors. nih.gov The TME is a complex ecosystem comprising various non-malignant cells such as stromal cells, immune cells, and endothelial cells, along with the extracellular matrix and secreted signaling molecules. frontiersin.org These components can provide potent pro-survival signals that protect cancer cells from apoptosis.

Interactions between cancer cells and bone marrow stromal cells are a well-documented mechanism of drug resistance. nih.govmdpi.com Stromal cells secrete a variety of growth factors, chemokines, and cytokines that activate survival pathways in tumor cells. nih.gov For example, the cytokine Interleukin-6 (IL-6), often present in the TME, can upregulate the expression of both Mcl-1 and Bcl-xL in myeloma cells, thereby providing a mechanism of resistance. mdpi.comnih.gov Similarly, co-culture of chronic lymphocytic leukemia (CLL) cells with CD40L-expressing fibroblasts, mimicking the TME, was found to upregulate Bcl-xL, Mcl-1, and BFL-1/A1, rendering the cancer cells insensitive to Bcl-2 inhibition. nih.gov

This stromal-mediated protection is not limited to a single mechanism. Mcl-1, in particular, has been shown to modulate cell adhesion proteins and leukemia-stromal interactions, suggesting a dual role in both intrinsic apoptosis regulation and extrinsic, TME-mediated survival. researchgate.netnih.gov The reduced activity of Mcl-1 inhibitors in the presence of stromal support has been identified as a drug-class effect, which can be overcome by the concurrent inhibition of Bcl-xL or Bcl-2. ashpublications.org This highlights the necessity of dual-target or combination strategies to effectively abrogate the protective effects conferred by the TME. nih.gov

| TME Component | Secreted Factor / Interaction | Effect on Cancer Cells | Mechanism of Resistance |

|---|---|---|---|

| Bone Marrow Stromal Cells | Cytokines (e.g., IL-6) nih.gov | Promotes survival and proliferation. | Upregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL. nih.gov |

| Fibroblasts | CD40 Ligand (CD40L) nih.gov | Drives NFκB signaling. | Upregulation of Bcl-xL, Mcl-1, and BFL-1/A1. nih.gov |

| General Stroma | Direct cell-cell contact and secreted factors. nih.govresearchgate.net | Provides broad pro-survival signals. | Mediates resistance to apoptosis by modulating cell adhesion and survival pathways. researchgate.netnih.gov |

Strategies to Overcome Resistance and Enhance Efficacy

Rational Combination Therapies (Preclinical Studies)

Preclinical research has demonstrated that combining Bcl-2 and Mcl-1 inhibition with other anticancer agents can lead to synergistic cell death in various cancer models.

Combined with Other BH3 Mimetics

The co-targeting of Bcl-2 and Mcl-1 with separate, selective BH3 mimetic inhibitors has shown potent synergistic activity in preclinical models of various cancers. In acute myeloid leukemia (AML), the combination of the Bcl-2 inhibitor venetoclax (B612062) and the Mcl-1 inhibitor S63845 has demonstrated synergistic pro-apoptotic activity. This combination was effective against a broad spectrum of poor-risk genotypes and in primary samples from patients with chemoresistant AML. Furthermore, this dual BH3-mimetic approach was more effective against leukemic progenitors compared to normal hematopoietic progenitors, suggesting a favorable therapeutic window. nih.govfrontiersin.orgaacrjournals.org

Similar synergistic effects have been observed in multiple myeloma (MM). The combination of S63845 and venetoclax showed high preclinical efficacy, mediated by the simultaneous inhibition of Mcl-1 and Bcl-2 binding to the pro-apoptotic protein BIM. nih.gov In vivo studies using MM xenograft models confirmed that this combination therapy was more effective than single-agent treatment. nih.gov

In solid tumors, such as synovial sarcoma, which is known to overexpress Bcl-2, the combination of venetoclax and S63845 demonstrated synergistic sensitivity in cell lines and induced tumor regression in a patient-derived xenograft (PDX) model. youtube.com For small cell lung cancer (SCLC), the combination of a Bcl-2 inhibitor (BCL201/S55746) and an Mcl-1 inhibitor (S63845) was particularly effective in tumors with low expression of Bcl-xL. cancertreatmentjournal.com

Preclinical studies in hepatocellular carcinoma (HCC) have also shown that while single-agent treatment with either a Bcl-2 inhibitor (ABT-199) or an Mcl-1 inhibitor (MIK665) had minimal effect, the combination of the two synergistically induced apoptosis. ashpublications.org

Table 1: Preclinical Synergy of Combined Bcl-2 and Mcl-1 Inhibition with Other BH3 Mimetics

| Cancer Type | Bcl-2 Inhibitor | Mcl-1 Inhibitor | Key Findings | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Venetoclax / S55746 | S63845 | Synergistic pro-apoptotic activity, effective against chemoresistant samples, and prolonged survival in xenograft models. | nih.govfrontiersin.orgaacrjournals.org |

| Multiple Myeloma (MM) | Venetoclax | S63845 | High synergistic efficacy by disrupting both Bcl-2/BIM and Mcl-1/BIM complexes. | nih.gov |

| Synovial Sarcoma (SS) | Venetoclax | S63845 | Synergistic sensitivity in vitro and tumor regression in PDX models. | youtube.com |

| Small Cell Lung Cancer (SCLC) | BCL201/S55746 | S63845 | Effective in tumors with low Bcl-xL expression, overcoming Mcl-1 mediated resistance. | cancertreatmentjournal.com |

| Hepatocellular Carcinoma (HCC) | ABT-199 (Venetoclax) | MIK665 | Synergistic induction of the intrinsic apoptosis pathway. | ashpublications.org |

Combined with Chemotherapeutic Agents

Dual inhibition of Bcl-2 and Mcl-1 has been shown to enhance the efficacy of conventional chemotherapy. In preclinical models of diffuse large B-cell lymphoma (DLBCL), the nonpeptidic small-molecule inhibitor TW-37, which targets Bcl-2, Mcl-1, and Bcl-xL, significantly enhanced the cell-killing effect of the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone). The addition of TW-37 to CHOP resulted in more complete tumor inhibition in a xenograft mouse model compared to either treatment alone. This suggests that inhibiting these key survival proteins can lower the threshold for apoptosis induced by DNA-damaging agents.

Combined with Targeted Therapies

The combination of Bcl-2 and Mcl-1 inhibitors with other targeted agents is a promising strategy to overcome resistance.

Tyrosine Kinase Inhibitors (TKIs): In high-risk B-cell acute lymphoblastic leukemia (B-ALL), particularly Philadelphia chromosome-positive (Ph+) ALL, combining Bcl-2 and Mcl-1 inhibition with the TKI dasatinib (B193332) showed potent killing of primary Ph+ B-ALL cells. ashpublications.org

MEK Inhibitors: Resistance to Bcl-2 selective inhibitors can be mediated by Mcl-1, which is stabilized by the MAPK pathway. Concomitant targeting of Bcl-2 with venetoclax and the MAPK pathway with a MEK1/2 inhibitor demonstrated synergy in AML cell lines, including those resistant to single agents. researchgate.net

Proteasome Inhibitors: In multiple myeloma, the proteasome inhibitor bortezomib (B1684674) can neutralize Mcl-1 by upregulating the pro-apoptotic protein NOXA. This provides a rationale for combining venetoclax with bortezomib, which has shown enhanced efficacy in xenograft models that co-express Mcl-1 but have low levels of Bcl-xL. aacrjournals.org

XPO1 Inhibitors: Inhibition of the nuclear exporter XPO1 can decrease Mcl-1 levels in cancer cells. This has led to the hypothesis that the XPO1-selective inhibitor selinexor (B610770) could synergize with venetoclax to induce apoptosis in AML cells through the downregulation of Mcl-1. researchgate.net

PI3K Inhibitors: Dual inhibition of the PI3K/mTOR pathway and Bcl-2 has been shown to cause significant Mcl-1 downregulation in AML cells in vitro and in vivo, suggesting a synergistic therapeutic strategy. nih.gov

Modulating Apoptotic Priming Through Other Pathways

The efficacy of BH3 mimetics is dependent on the "apoptotic priming" of a cell, which is the extent to which pro-survival proteins are already engaged by pro-apoptotic BH3-only proteins. Therapies that increase this priming can enhance sensitivity to Bcl-2/Mcl-1 inhibition. For instance, some targeted therapies upregulate the expression of BH3-only proteins. MEK inhibitors can increase the expression of BIM, which can then bind to and neutralize Mcl-1 and Bcl-xL, thereby increasing the dependency on the remaining pro-survival proteins and sensitizing cells to their inhibitors. researchgate.net Similarly, proteasome inhibitors can upregulate NOXA, a specific antagonist of Mcl-1, making cells more vulnerable to Bcl-2 inhibition. aacrjournals.orgresearchgate.net

Identification of Predictive Biomarkers of Response

A critical aspect of optimizing therapies that target Bcl-2 and Mcl-1 is the identification of biomarkers that can predict which patients are most likely to respond.

Gene Expression Profiling (e.g., BCL-2, MCL-1, BCL-XL mRNA ratios)

The relative expression levels of Bcl-2 family members have emerged as key predictive biomarkers for sensitivity to BH3 mimetics. High expression of BCL2 relative to MCL1 and BCL2L1 (which encodes Bcl-xL) is associated with sensitivity to the Bcl-2 inhibitor venetoclax in multiple myeloma. aacrjournals.orgnih.gov Conversely, high expression of MCL1 or BCL2L1 is a primary mechanism of resistance. aacrjournals.org

In preclinical studies, the ratio of BCL2 to BCL2L1 (Bcl-xL) mRNA was found to predict the degree of synergy between Bcl-2 and Mcl-1 inhibitors in SCLC cell lines. cancertreatmentjournal.com Cell lines with the highest Bcl-2:Bcl-xL expression ratio showed the greatest synergy. cancertreatmentjournal.com This finding was validated in SCLC PDX models, where the most sensitive tumors to the combination therapy had the highest Bcl-2:Bcl-xL protein ratios. cancertreatmentjournal.com In AML, the BCL2/MCL1 ratio has been suggested as a useful biomarker for predicting response to venetoclax. nih.gov These findings underscore the importance of assessing the entire expression profile of anti-apoptotic proteins to predict response to dual inhibition strategies.

Table 2: Gene Expression Ratios as Predictive Biomarkers

| Cancer Type | Biomarker (mRNA/Protein Ratio) | Predicted Outcome | Reference |

|---|---|---|---|

| Multiple Myeloma (MM) | High BCL2 / Low MCL1 or BCL-XL | Sensitivity to Venetoclax | aacrjournals.orgnih.gov |

| Small Cell Lung Cancer (SCLC) | High BCL2 / BCL-XL Ratio | Synergy between Bcl-2 and Mcl-1 inhibitors | cancertreatmentjournal.com |

| Acute Myeloid Leukemia (AML) | BCL2 / MCL1 Ratio | Predicts response to Venetoclax | nih.gov |

Insufficient Data Available for "Bcl-2/Mcl-1-IN-2" to Generate a Detailed Scientific Article

Following a comprehensive search for scientific literature and data pertaining to the specific chemical compound "this compound," it has been determined that there is a notable lack of detailed, publicly available research to construct the requested article. The executed searches did not yield specific information regarding the compound's interaction with various genetic mutations, its performance in functional assays, or detailed protein-protein interaction analyses.

The search results provided general knowledge on the roles of Bcl-2 and Mcl-1 proteins in apoptosis, the clinical significance of mutations in genes such as NPM1, FLT3-ITD, DNMT3A, and IDH1/2 in the context of diseases like Acute Myeloid Leukemia (AML), and the general principles of cytochrome C release assays and protein-protein interaction studies. However, no specific data, research findings, or data tables directly associated with "this compound" were found.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline, as the foundational research on "this compound" required to address the specified subsections on mutational analysis, functional assays, and protein-protein interactions is not present in the available search results. The creation of such an article would necessitate speculation and fabrication of data, which would compromise the scientific integrity of the content.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” with the specified detailed structure cannot be fulfilled at this time due to the absence of the necessary scientific information in the public domain.

Future Research Directions and Challenges

Elucidating Novel Mechanisms of Action and Resistance

The primary mechanism of action for Bcl-2/Mcl-1 inhibitors involves disrupting the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX by the anti-apoptotic proteins Bcl-2 and Mcl-1. haematologica.orgnih.gov This releases the pro-apoptotic proteins, triggering the mitochondrial apoptosis pathway. nih.govnih.gov However, resistance to these inhibitors can emerge through various mechanisms.

One key resistance pathway involves the upregulation of other anti-apoptotic proteins, such as Bcl-xL. ashpublications.orgnih.gov When Bcl-2 and Mcl-1 are inhibited, Bcl-xL can compensate by binding to the newly freed pro-apoptotic proteins, thereby preventing cell death. ashpublications.orgnih.gov Furthermore, resistance can arise from alterations in the levels of pro-apoptotic proteins themselves, such as the downregulation of BAK, BAX, and BIM. ashpublications.org Another identified mechanism is the increased drug efflux from cancer cells, mediated by proteins like MDR1, which reduces the intracellular concentration of the inhibitor. ashpublications.org

Future research must focus on comprehensively mapping these resistance pathways. This includes identifying the specific genetic and epigenetic alterations that lead to the upregulation of compensatory anti-apoptotic proteins and the downregulation of pro-apoptotic factors. Understanding these mechanisms at a molecular level will be crucial for developing strategies to overcome resistance.

Advancements in Inhibitor Specificity and Potency

Bcl-2/Mcl-1-IN-2 has demonstrated the ability to inhibit both Mcl-1 and Bcl-2 with Ki values of 0.88 μM and 4.70 μM, respectively. medchemexpress.com While this represents a significant achievement, the continued development of inhibitors with even greater specificity and potency is a key area of research. The goal is to design molecules that can more effectively and selectively bind to the BH3-binding grooves of Bcl-2 and Mcl-1, minimizing off-target effects and maximizing therapeutic efficacy. plos.orgresearchgate.net

Structure-based drug design and computational modeling are powerful tools in this endeavor. researchgate.netelifesciences.org By analyzing the crystal structures of Bcl-2 and Mcl-1 in complex with their natural binding partners and existing inhibitors, researchers can design novel compounds with optimized binding affinities and specificities. The development of pan-Bcl-2 inhibitors, which can target a broader range of anti-apoptotic proteins, is another promising strategy to overcome the resistance mediated by the functional redundancy of these proteins. nih.govashpublications.org

Exploring Broader Therapeutic Applications

The overexpression of Bcl-2 and Mcl-1 is not limited to a single type of cancer. nih.govresearchgate.net Preclinical studies have shown the potential of dual Bcl-2/Mcl-1 inhibition in a variety of malignancies, including hepatocellular carcinoma, multiple myeloma, synovial sarcoma, and acute myeloid leukemia (AML). nih.govresearchgate.netascopubs.org

Future research should continue to explore the therapeutic potential of this compound and similar compounds across a wider range of cancers. This will involve comprehensive preclinical testing in a diverse set of cancer cell lines and animal models to identify additional tumor types that are dependent on both Bcl-2 and Mcl-1 for survival. Such studies could significantly expand the clinical utility of these inhibitors.

Development of Robust Preclinical Models

To accurately predict the clinical efficacy and potential toxicities of Bcl-2/Mcl-1 inhibitors, it is essential to have robust preclinical models that faithfully recapitulate the complexity of human cancers. While traditional cell line-derived xenografts are useful, patient-derived xenograft (PDX) models are becoming increasingly important. ascopubs.orgashpublications.org PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, better preserve the histological and genetic characteristics of the original tumor.

Furthermore, the development of humanized mouse models, where components of the mouse immune system or specific proteins are replaced with their human counterparts, can provide valuable insights into the on-target and off-target effects of these inhibitors. biorxiv.org For instance, humanized Mcl-1 mice have been instrumental in evaluating the preclinical efficacy and toxicity of Mcl-1 inhibitors. biorxiv.org The continued development and utilization of these advanced preclinical models will be critical for the successful clinical translation of Bcl-2/Mcl-1 inhibitors.

Optimizing Combination Regimens and Dosing Schedules (preclinical)

The synergistic potential of combining Bcl-2/Mcl-1 inhibitors with other anticancer agents is a major area of investigation. Preclinical studies have demonstrated that combining Bcl-2 and Mcl-1 inhibitors with standard-of-care chemotherapies or other targeted therapies can lead to enhanced tumor cell killing and overcome resistance. nih.govascopubs.orgashpublications.org For example, in synovial sarcoma, the combination of a Bcl-2 inhibitor and an Mcl-1 inhibitor showed synergistic effects, leading to tumor regression in a PDX model. ascopubs.org

Optimizing the dosing schedules of these combination regimens is also crucial to maximize efficacy and minimize toxicity. fnih.org This involves determining the optimal sequence and timing of drug administration. Preclinical studies are essential for exploring various dosing strategies, such as continuous versus intermittent dosing, to identify the most effective and well-tolerated regimens before moving into clinical trials. fnih.org

Addressing Heterogeneity of Response in Disease Subtypes

A significant challenge in cancer therapy is the heterogeneity of response among patients with the same type of cancer. This heterogeneity is also observed with Bcl-2/Mcl-1 inhibitors and is often linked to the diverse expression patterns of Bcl-2 family proteins across different disease subtypes. ashpublications.orgelsevier.es For instance, in multiple myeloma, the sensitivity to a Bcl-2 inhibitor can be predicted by the ratio of BCL2 to MCL1 mRNA expression. aacrjournals.org

To address this challenge, it is crucial to identify predictive biomarkers that can help stratify patients who are most likely to respond to treatment. elsevier.es This could involve analyzing the expression levels of various Bcl-2 family members, conducting BH3 profiling to assess the functional dependence of cancer cells on specific anti-apoptotic proteins, or identifying specific genetic mutations that correlate with sensitivity or resistance. nih.govelsevier.es Such approaches will enable a more personalized and effective use of Bcl-2/Mcl-1 inhibitors.

Investigating Impact on Metabolic Pathways and Microenvironment Interactions

Recent research has begun to uncover the roles of Bcl-2 family proteins, particularly Mcl-1, in regulating cellular metabolism and interactions with the tumor microenvironment. researchgate.netnih.govhaematologica.org Mcl-1 has been shown to influence key metabolic pathways such as the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.govhaematologica.org Inhibition of Mcl-1 can disrupt these metabolic processes, contributing to its anti-leukemic effects. researchgate.netnih.govhaematologica.org

Furthermore, the tumor microenvironment, including stromal cells, can promote resistance to Bcl-2 inhibitors by inducing the expression of Mcl-1 in cancer cells. ashpublications.orgbiorxiv.orgresearchgate.net This highlights the importance of understanding the complex interplay between cancer cells and their surrounding microenvironment. Future research should further investigate how Bcl-2/Mcl-1 inhibitors impact these metabolic and microenvironmental interactions. A deeper understanding of these processes could reveal novel therapeutic strategies, such as combining Bcl-2/Mcl-1 inhibitors with agents that target metabolic pathways or disrupt the protective effects of the tumor microenvironment.

Q & A

Q. What experimental methods are recommended to validate the binding specificity of Bcl-2/Mcl-1-IN-2 to its targets?

To confirm binding specificity, use fluorescence polarization assays or surface plasmon resonance (SPR) to measure dissociation constants (Kd) for Bcl-2 and Mcl-1. Additionally, co-immunoprecipitation (Co-IP) can verify disruption of Bcl-2/Mcl-1 interactions with pro-apoptotic proteins like BIM or BAX . For high-throughput screening, multiplex immunoassays (e.g., MILLIPLEX® panels) enable simultaneous quantification of Bcl-2 family protein interactions (e.g., Mcl-1/BIM, Bcl-xL/BAD) in drug-treated cells .

Q. How should researchers design dose-response experiments to assess this compound efficacy in vitro?

Use a logarithmic concentration range (e.g., 1 nM–10 µM) and include positive controls (e.g., venetoclax for Bcl-2 inhibition) and negative controls (untreated cells). Measure apoptosis via Annexin V/PI staining or caspase-3/7 activity assays . Validate target engagement with Western blotting for downstream markers like PARP cleavage or reduced Mcl-1/BIM complexes . Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .

Q. Which cell lines are most appropriate for studying this compound in apoptosis-resistant cancers?

Select models with documented dependence on Bcl-2 or Mcl-1, such as MCF-7 (breast cancer, Mcl-1-dependent) or RS4;11 (leukemia, Bcl-2-dependent). Prioritize lines with verified protein expression via flow cytometry or immunoblotting . Include isogenic pairs (e.g., wild-type vs. Mcl-1-overexpressing) to isolate resistance mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound efficacy across different cancer subtypes?

Perform BH3 profiling to map mitochondrial apoptotic priming and identify dependencies on Bcl-2 vs. Mcl-1 . Combine with phosphoproteomics to assess post-translational modifications (e.g., S70pBCL-2, T163pMCL-1) linked to drug resistance . Use multiplex assays to quantify dynamic changes in pro-/anti-apoptotic protein ratios (e.g., BAX/BCL-2) and correlate with functional outcomes (e.g., cytochrome c release) .

Q. What strategies can overcome functional resistance to this compound in vivo?

Target phosphorylation-dependent resistance mechanisms using kinase inhibitors (e.g., FTY720 to reduce S70pBCL-2/T163pMCL-1) . Combine with BH3 mimetics (e.g., A-1331852 for Bcl-xL) to broaden apoptotic pressure . Validate synergy via Chou-Talalay combination index analysis and monitor toxicity in patient-derived xenograft (PDX) models .

Q. How can researchers map the structural interactions of this compound with its targets to optimize drug design?

Use X-ray crystallography or cryo-EM to resolve binding interfaces. Mutagenesis studies (e.g., alanine scanning of BH3 domains) can identify critical residues for inhibitor engagement . Pair with molecular dynamics simulations to predict off-target effects on related proteins (e.g., Bcl-w, A1) .

Methodological Considerations

- Data Validation : Cross-verify apoptosis assays with morphological analysis (e.g., DAPI staining for nuclear fragmentation) and mitochondrial membrane potential assays (e.g., JC-1 dye) .

- Reporting Standards : Follow MIAME guidelines for omics data and include raw blots/flow cytometry plots in supplementary materials .

- Ethical Compliance : Disclose all conflicts of interest and validate animal studies under institutional IACUC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.